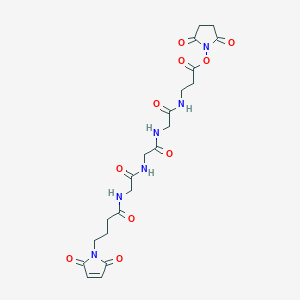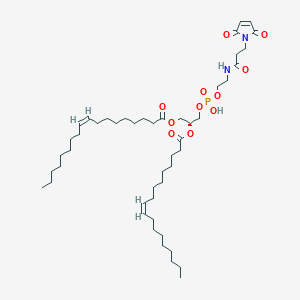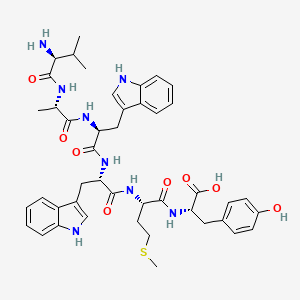
H-His-D-Phe-Arg-Trp-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-His-D-Phe-Arg-Trp-OH is a tetrapeptide composed of histidine, D-phenylalanine, arginine, and tryptophan. This compound is known for its role in various biological processes, particularly in the melanocortin system, which is involved in regulating energy homeostasis, pigmentation, and other physiological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-His-D-Phe-Arg-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using piperidine.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-His-D-Phe-Arg-Trp-OH can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The disulfide bonds in peptides can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different biological activities
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities
Applications De Recherche Scientifique
H-His-D-Phe-Arg-Trp-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in the melanocortin system, particularly in energy homeostasis and pigmentation.
Medicine: Potential therapeutic applications in metabolic disorders and skin pigmentation treatments.
Industry: Utilized in the development of peptide-based drugs and cosmetic products
Mécanisme D'action
H-His-D-Phe-Arg-Trp-OH exerts its effects by interacting with melanocortin receptors (MC1R-MC5R). These receptors are G protein-coupled receptors (GPCRs) that signal through the Gαs pathway, increasing cyclic adenosine monophosphate (cAMP) production upon activation. The compound’s specific interactions with MC3R and MC4R are crucial for its role in regulating energy homeostasis and appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with a similar structure but different biological activity.
His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: A hexapeptide known for its growth hormone-releasing activity
Uniqueness
H-His-D-Phe-Arg-Trp-OH is unique due to its specific sequence and its role in the melanocortin system. Its ability to selectively interact with MC3R and MC4R makes it a valuable compound for studying metabolic disorders and developing targeted therapies .
Propriétés
Formule moléculaire |
C32H40N10O5 |
|---|---|
Poids moléculaire |
644.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H40N10O5/c33-23(15-21-17-36-18-39-21)28(43)41-26(13-19-7-2-1-3-8-19)30(45)40-25(11-6-12-37-32(34)35)29(44)42-27(31(46)47)14-20-16-38-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,38H,6,11-15,33H2,(H,36,39)(H,40,45)(H,41,43)(H,42,44)(H,46,47)(H4,34,35,37)/t23-,25-,26+,27-/m0/s1 |
Clé InChI |
CAYNQHPLZNPBIO-HDLKCZAISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CN=CN4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


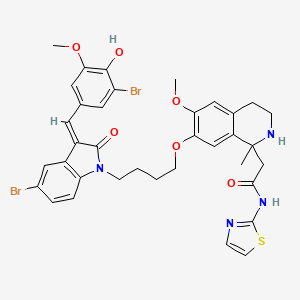
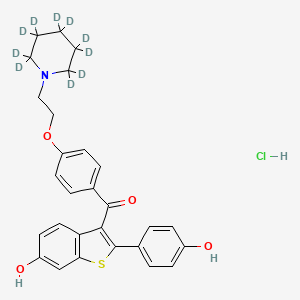


![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12370558.png)
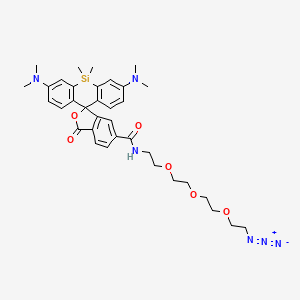
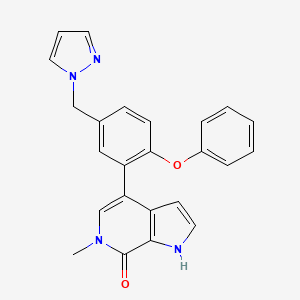
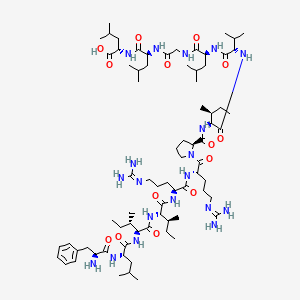
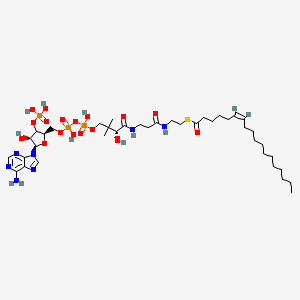
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)

